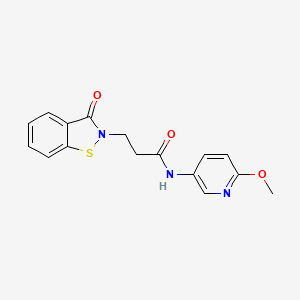![molecular formula C19H18N4O2 B12178109 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12178109.png)
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds.
Métodos De Preparación
The synthesis of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and benzimidazole precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the benzimidazole derivative can be prepared via the condensation of o-phenylenediamine with formic acid. These intermediates are then coupled using acylation reactions under controlled conditions to form the final compound .
Análisis De Reacciones Químicas
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole or benzimidazole rings.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is often used in studies related to cell signaling and apoptosis.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole moieties can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]acetamide is unique due to its dual indole and benzimidazole structures. Similar compounds include:
2-(1H-indol-3-yl)acetamide: Lacks the benzimidazole moiety and has different biological activities.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Contains a methoxy group on the indole ring and is known for its role in neurotransmission.
(2-(1H-indol-3-yl)acetyl)glycine: Features a glycine moiety instead of the benzimidazole, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C19H18N4O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-11-18-22-16-7-6-13(9-17(16)23-18)21-19(24)8-12-10-20-15-5-3-2-4-14(12)15/h2-7,9-10,20H,8,11H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
PHHDJZRQCYUWCV-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12178049.png)
![1-(4-Chlorophenoxy)-3-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B12178055.png)
![2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B12178063.png)
![N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178065.png)

![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B12178089.png)

![4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12178102.png)


![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178130.png)
